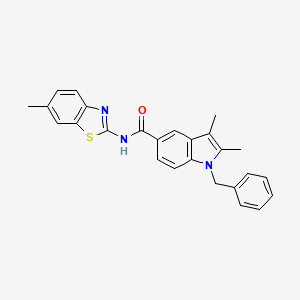
1-benzyl-2,3-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2,3-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-indole-5-carboxamide is a synthetic organic compound characterized by its complex molecular structure. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-2,3-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-indole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Indole Core:
- Starting with a suitable indole precursor, such as 2,3-dimethylindole.
- Benzylation of the indole nitrogen using benzyl chloride in the presence of a base like sodium hydride.
-
Carboxamide Formation:
- Introduction of the carboxamide group at the 5-position of the indole ring using a carboxylic acid derivative, such as 5-bromo-1H-indole-2-carboxylic acid, followed by amide coupling with an appropriate amine.
-
Benzothiazole Attachment:
- The final step involves the coupling of the benzothiazole moiety to the amide nitrogen. This can be achieved using 6-methyl-1,3-benzothiazol-2-amine in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, large-scale reactors, and stringent purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2,3-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the indole ring or the benzyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
1-Benzyl-2,3-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-indole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-benzyl-2,3-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation. For example, it may inhibit certain kinases or activate transcription factors.
Comparison with Similar Compounds
1-Benzyl-2,3-dimethylindole: Lacks the benzothiazole moiety, making it less complex and potentially less active biologically.
N-(6-Methyl-1,3-benzothiazol-2-yl)-1H-indole-5-carboxamide: Lacks the benzyl group, which may affect its binding affinity and biological activity.
Uniqueness: 1-Benzyl-2,3-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-indole-5-carboxamide is unique due to its combination of the indole, benzyl, and benzothiazole moieties, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H23N3OS |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
1-benzyl-2,3-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)indole-5-carboxamide |
InChI |
InChI=1S/C26H23N3OS/c1-16-9-11-22-24(13-16)31-26(27-22)28-25(30)20-10-12-23-21(14-20)17(2)18(3)29(23)15-19-7-5-4-6-8-19/h4-14H,15H2,1-3H3,(H,27,28,30) |
InChI Key |
UOOMWUMXFYRZJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)N(C(=C4C)C)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(difluoromethoxy)-3-methoxyphenyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10969073.png)
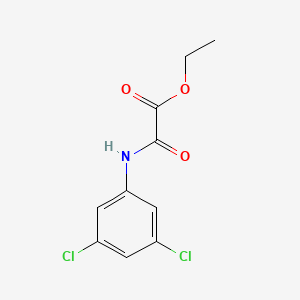
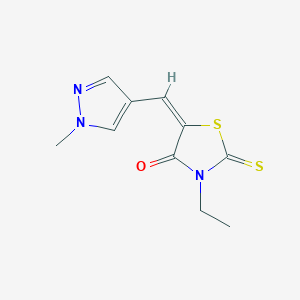

![N,N,4-trimethyl-2-{[(4-methylphenyl)sulfonyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B10969104.png)
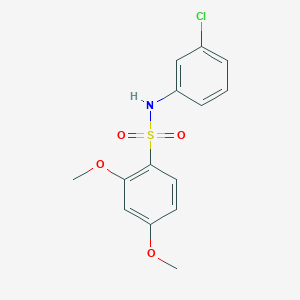
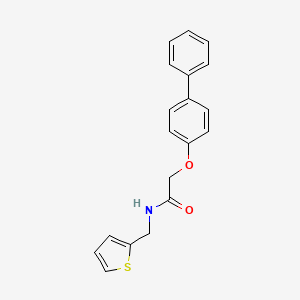
![1-Pyridin-4-yl-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10969138.png)
![3-{[4-(Methylsulfonyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B10969140.png)

![4-{[(2,4-difluorophenyl)carbamoyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B10969150.png)
![1,4-Bis[4-(pyrimidin-2-yl)piperazin-1-yl]butane-1,4-dione](/img/structure/B10969158.png)
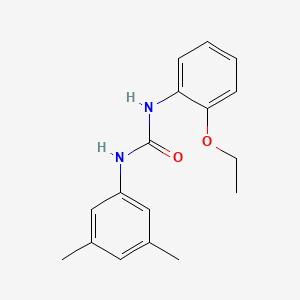
![3-(3,4-dichlorophenyl)-4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B10969167.png)
